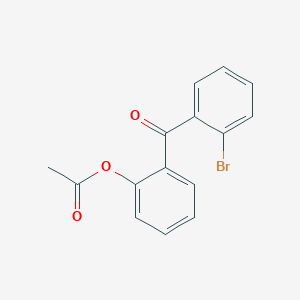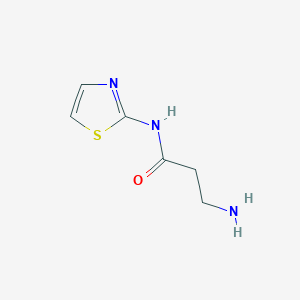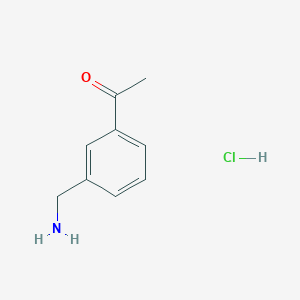
2-Acetoxy-2'-bromobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Acetoxy-2’-bromobenzophenone is C15H11BrO3 . It’s a complex structure with a bromine atom attached to one of the phenyl rings and an acetoxy group attached to the other .Chemical Reactions Analysis
2-Acetoxy-2’-bromobenzophenone has been studied for its potential in photochemical applications, particularly in the generation of fluorenones. Research demonstrates that 2-aroylaryl radicals, generated from 2-bromoarylketones like 2-acetoxy-2’-bromobenzophenone, can undergo Pschorr cyclization when exposed to light.Physical And Chemical Properties Analysis
2-Acetoxy-2’-bromobenzophenone is a colorless crystalline solid with a melting point of 74-76°C. It is soluble in ethanol and benzene. Its molecular weight is 319.15 g/mol .Scientific Research Applications
Synthesis of Benzamide Compounds
2-Acetoxy-2’-bromobenzophenone serves as a starting material in the synthesis of novel benzamide compounds. These compounds have applications in medical, industrial, and biological fields, and are used in the treatment of various conditions such as cancer and hypercholesterolemia .
Antibacterial Activities
The synthesized benzamide compounds from 2-Acetoxy-2’-bromobenzophenone have shown in vitro antibacterial activity against various bacteria. This opens up possibilities for its use in developing new antibacterial drugs .
Industrial Applications
Amide derivatives, including those derived from 2-Acetoxy-2’-bromobenzophenone, find broad use in industrial sectors such as plastics, rubber, paper industry, and agriculture. Their widespread structural utility makes them integral to potential biological molecules and commercial drugs .
Mechanism of Action
Mode of Action
properties
IUPAC Name |
[2-(2-bromobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNDNIATWNDTFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641564 |
Source


|
| Record name | 2-(2-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-2'-bromobenzophenone | |
CAS RN |
890099-16-8 |
Source


|
| Record name | 2-(2-Bromobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)




![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)





